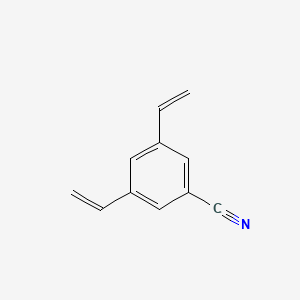

3,5-Bis(ethenyl)benzonitrile

Beschreibung

3,5-Bis(ethenyl)benzonitrile (hypothetical structure: C₁₀H₈N₂) is a benzonitrile derivative featuring two ethenyl (vinyl) groups at the 3 and 5 positions of the aromatic ring. The ethenyl groups confer π-conjugation and reactivity, making such compounds candidates for applications in supramolecular chemistry, optoelectronics, or as intermediates in organic synthesis .

Eigenschaften

IUPAC Name |

3,5-bis(ethenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-5-10(4-2)7-11(6-9)8-12/h3-7H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPWKJYPMXTWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)C#N)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common approach to synthesizing 3,5-Bis(ethenyl)benzonitrile involves a palladium-catalyzed Heck reaction. For instance, 5-bromo-10,15,20-triphenylporphyrin can react with methyl acrylate, styrene, or acrylonitrile in the presence of a palladium catalyst to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3,5-Bis(ethenyl)benzonitrile are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and green chemistry principles could also be considered to enhance the sustainability and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(ethenyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to reduce the nitrile group.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3,5-Bis(ethenyl)benzonitrile has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: Its potential biological activity makes it a candidate for studying interactions with biological targets.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

These functional groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which may influence its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 3,5-Bis(ethenyl)benzonitrile with key analogs, highlighting substituent effects on properties and applications:

Electron-Withdrawing Substituents (e.g., Trifluoromethyl, Nitrile)

- 3,5-Bis(trifluoromethyl)benzonitrile : The trifluoromethyl groups enhance thermal stability (melting point >100°C) and electron deficiency, making it suitable for high-performance materials. It is commercially available for synthesis (Thermo Scientific, CAS 27126-93-8) .

- Carbazolyl-benzonitrile derivatives (e.g., mPyBN, pCF3BN): Used in thermally activated delayed fluorescence (TADF) molecules for bluish-green OLEDs. These compounds achieve external quantum efficiencies >20%, demonstrating the impact of bulky electron-donor substituents on optoelectronic performance .

Hydrophobic and Bulky Substituents (e.g., tert-Butyl)

- 3,5-Di-tert-butylbenzonitrile: The tert-butyl groups increase steric hindrance and hydrophobicity (logP >4), favoring applications in non-polar solvents or as ligands in catalysis .

Polar Substituents (e.g., Hydroxymethyl)

- 3,5-Bis(hydroxymethyl)benzonitrile: Hydroxymethyl groups improve water solubility (logP ~1.5), enabling use in aqueous-phase pharmaceutical synthesis.

Antimicrobial Activity

Reactivity and Stability Trends

- Ethenyl Groups : The conjugated ethenyl groups in 3,5-Bis(ethenyl)benzonitrile likely facilitate [2+2] cycloaddition or polymerization, similar to CS1 (a styrylbenzonitrile derivative used in stimuli-responsive luminescent materials) .

- Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethyl and nitrile groups reduce electron density on the aromatic ring, enhancing resistance to electrophilic attack. In contrast, hydroxymethyl groups increase susceptibility to oxidation .

Biologische Aktivität

3,5-Bis(ethenyl)benzonitrile is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Name: 3,5-Bis(ethenyl)benzonitrile

CAS Number: 2364448-11-1

Molecular Formula: C13H10N2

Molecular Weight: 198.23 g/mol

The structure consists of a benzonitrile core with two ethenyl groups attached at the 3 and 5 positions. This unique substitution pattern is believed to influence its reactivity and biological interactions.

The biological activity of 3,5-Bis(ethenyl)benzonitrile is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It has the potential to modulate receptor activity, impacting signal transduction pathways critical for cell survival and proliferation.

- Induction of Apoptosis: Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.

Biological Activity

Research indicates that 3,5-Bis(ethenyl)benzonitrile exhibits several biological activities:

- Anticancer Activity: In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against breast and prostate cancer cells.

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results.

- Anti-inflammatory Effects: Research suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

-

Anticancer Studies:

- A study published in Journal of Medicinal Chemistry highlighted that derivatives of 3,5-Bis(ethenyl)benzonitrile exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models, demonstrating reduced tumor size compared to control groups.

-

Antimicrobial Research:

- A recent study evaluated the antimicrobial efficacy of 3,5-Bis(ethenyl)benzonitrile against several pathogens. The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL .

- Anti-inflammatory Mechanisms:

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.